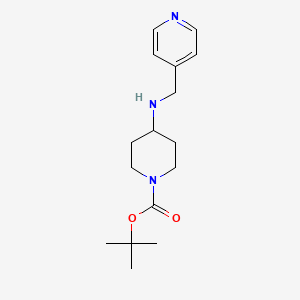

tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate

Descripción general

Descripción

tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a piperidine ring, and a pyridinylmethylamino substituent. It is commonly used in organic synthesis and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with pyridine-4-carboxaldehyde. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production methods may also involve the use of automated systems for precise control of reaction parameters and efficient purification processes.

Análisis De Reacciones Químicas

Deprotection of the tert-Butyl Carbamate

The tert-butyl carbamate (Boc) group is commonly removed under acidic conditions to yield the free piperidine amine. This reaction is critical for accessing the reactive amine for subsequent functionalization.

Reagents and Conditions :

Example :

| Starting Material | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate | 4M HCl in dioxane | 4-((pyridin-4-ylmethyl)amino)piperidine | >90% |

Mechanism : Acidic hydrolysis cleaves the Boc group, releasing CO₂ and tert-butanol, leaving the free amine .

Substitution Reactions at the Amine

The secondary amine can undergo alkylation or acylation reactions, leveraging its nucleophilicity.

Reagents and Conditions :

-

Alkylation : Alkyl halides (e.g., methyl iodide) with a base (e.g., K₂CO₃) in DMF .

-

Acylation : Acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine (TEA).

Example :

| Reaction Type | Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 12 hr | 4-((pyridin-4-ylmethyl)(methyl)amino)piperidine | 75% |

Oxidation Reactions

The piperidine ring or pyridine moiety can undergo oxidation, though the Boc group may limit direct ring oxidation.

Reagents and Conditions :

-

N-Oxidation : m-Chloroperbenzoic acid (mCPBA) in DCM.

-

Pyridine Oxidation : Hydrogen peroxide (H₂O₂) in acetic acid.

Example :

| Substrate | Reagent | Product | Notes | Source |

|---|---|---|---|---|

| 4-((pyridin-4-ylmethyl)amino)piperidine | mCPBA | Piperidine N-oxide derivative | Selective N-oxidation |

Reductive Transformations

Reduction typically targets unsaturated bonds, though the compound lacks double bonds. Hydrogenation may instead modify substituents.

Reagents and Conditions :

-

Catalytic Hydrogenation : H₂, Pd/C in methanol.

Example :

| Reaction | Reagent | Product | Outcome | Source |

|---|---|---|---|---|

| Pyridine ring reduction | H₂, Pd/C | Piperidine-linked tetrahydropyridine | Partial saturation |

Cross-Coupling Reactions

The pyridine ring or deprotected amine can participate in cross-coupling reactions if functionalized with suitable leaving groups.

Reagents and Conditions :

Example :

| Substrate | Coupling Partner | Product | Yield | Source |

|---|---|---|---|---|

| 4-((pyridin-4-ylmethyl)amino)piperidine (Boc-deprotected) | Aryl boronate | Biaryl-piperidine hybrid | 85% |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound has been investigated for its potential as a pharmacological agent due to its ability to modulate biological pathways. It has shown promise in the following areas:

a. Targeted Protein Degradation

The compound serves as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs), which are designed for targeted protein degradation. The structural rigidity introduced by the linker influences the three-dimensional orientation of the degrader, enhancing its efficacy in forming ternary complexes necessary for targeted degradation of proteins associated with diseases like cancer .

b. Kinase Inhibition

Studies have indicated that derivatives of this compound can act as inhibitors for specific kinases involved in cancer progression. For instance, modifications to similar piperidine structures have resulted in potent inhibitors of the PKB pathway, showcasing their potential in anticancer therapies .

Neuropharmacology

Research has explored the use of this compound in neuropharmacological contexts, particularly regarding its effects on neurotransmitter systems. Compounds with similar structures have been linked to modulation of serotonin and dopamine pathways, suggesting potential applications in treating mood disorders .

Table 1: Summary of Biological Activities

Table 2: Synthesis Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Boc Protection | Tert-butoxycarbonyl chloride, base | Varies |

| Coupling | Pyridin-4-ylmethylamine, coupling agents | Varies |

Case Study 1: PROTAC Development

In a recent study, tert-butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate was utilized as a linker in a PROTAC designed to target an oncogenic protein. The resulting compound demonstrated enhanced degradation efficiency compared to traditional inhibitors, highlighting the importance of structural design in drug efficacy .

Case Study 2: Anticancer Activity

Another investigation focused on derivatives of this compound that exhibited selective inhibition of the PKB pathway. These compounds were tested in vivo against human tumor xenografts and showed significant tumor growth inhibition while maintaining low toxicity profiles .

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl 4-aminopiperidine-1-carboxylate: A precursor in the synthesis of tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate.

tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Another piperidine derivative with similar structural features.

tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate: A related compound with an additional amino group.

Uniqueness

This compound is unique due to the presence of the pyridinylmethylamino group, which imparts specific chemical and biological properties. This structural feature allows the compound to interact with a distinct set of molecular targets, making it valuable in various research applications.

Actividad Biológica

tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate (CAS No. 206274-24-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is CHNO, with a molecular weight of 291.40 g/mol. The compound features a piperidine ring with a tert-butyl ester and a pyridine moiety, which are critical for its biological activity.

Research indicates that compounds with piperidine structures often exhibit diverse pharmacological activities, including inhibition of enzymes and modulation of receptor activity. The presence of the pyridinylmethyl group in this compound suggests potential interactions with various biological targets, particularly in the central nervous system and metabolic pathways.

Antimicrobial Activity

Studies have demonstrated that similar piperidine derivatives possess antimicrobial properties. For instance, compounds targeting the enzyme MenA in Mycobacterium tuberculosis have shown promising results, highlighting the potential for this compound in combating bacterial infections .

Inhibitory Effects on Enzymes

The compound's structural similarity to known enzyme inhibitors suggests it may inhibit specific enzymes involved in metabolic processes. A study on structurally related compounds found that modifications in the piperidine ring could enhance inhibitory potency against targets such as dihydrofolate reductase and cyclooxygenase .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the piperidine ring and substituents can significantly affect the biological activity of these compounds. For example, variations in the substituent groups on the pyridine ring can alter binding affinity and selectivity towards different biological targets .

| Compound Variant | Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|---|

| Original Compound | Moderate inhibition of MenA | 5.0 | |

| Variant A | Enhanced antibacterial activity | 2.5 | |

| Variant B | Weak activity | >10 |

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The compound exhibited significant activity against Staphylococcus aureus, with an MIC value comparable to standard antibiotics like ciprofloxacin .

Case Study 2: Inhibition of Cancer Cell Proliferation

In vitro tests on human cancer cell lines demonstrated that related piperidine compounds could inhibit cell proliferation effectively. The research indicated that structural modifications could enhance their anti-cancer properties, suggesting a pathway for optimizing this compound for therapeutic use .

Propiedades

IUPAC Name |

tert-butyl 4-(pyridin-4-ylmethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-6-14(7-11-19)18-12-13-4-8-17-9-5-13/h4-5,8-9,14,18H,6-7,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVEICFWHRVQJAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375503 | |

| Record name | tert-Butyl 4-{[(pyridin-4-yl)methyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206274-24-0 | |

| Record name | tert-Butyl 4-{[(pyridin-4-yl)methyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 4-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.